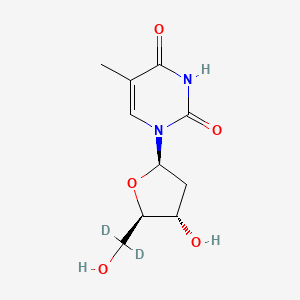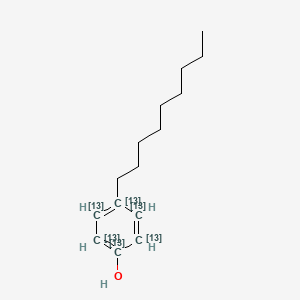
1-Butan-d9-ol
Overview
Description
1-Butan-d9-ol is the labeled form of 1-Butanol, which is used for the production of dimethylfuran for liquid fuels . It is often used as an OH radical tracer in atmospheric chemistry studies to determine OH exposure .
Molecular Structure Analysis
The linear formula of this compound is CD3(CD2)2CD2OH . Its molecular weight is 83.18 .Chemical Reactions Analysis
This compound is often used as an OH radical tracer in atmospheric chemistry studies . The rate coefficient of this compound with OH radicals has been measured at temperatures between 240 and 750 K and at pressures within 2–760 Torr . The temperature dependence of the rate coefficient is well described by the modified Arrhenius expression .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 83.18 and a linear formula of CD3(CD2)2CD2OH .Scientific Research Applications
Atmospheric Chemistry : D9-Butanol is used as an OH radical tracer in atmospheric chemistry. It helps in determining OH exposure, a metric describing the extent of OH radical oxidation chemistry. This application is significant in understanding atmospheric processes at various temperatures (Allani et al., 2021).
Material Science : In the synthesis of poly(styrene-co-divinylbenzene-co-acrylic acid) microspheres, Butan-1-ol is used as a solvent during dispersion polymerization. This process affects the size distribution and morphology of the resulting microspheres (Beal et al., 2016).
Physical Chemistry : 1-Butan-d9-ol is studied for understanding the temperature-induced changes in hydrogen bonding in liquid states. This research offers insights into the dynamic properties of hydrogen bonding in butanols (Czarnecki et al., 2000).
Corrosion Studies : Butan-1-ol demonstrates an inhibitory effect on the corrosion of stainless steel in acidic environments. Its presence significantly reduces corrosion, making it a potential additive for corrosion prevention (Loto et al., 2015).
Mechanism of Action
Target of Action
1-Butan-d9-ol, also known as Butyl-d9 alcohol, is primarily used as an internal standard for 1-Butanol . It is a common chemical reagent used in biodiesel production
Mode of Action
It is often used as an oh radical tracer in atmospheric chemistry studies
Biochemical Pathways
Its use as an oh radical tracer suggests that it may play a role in oxidative processes .
Pharmacokinetics
Its physical properties such as boiling point (116-118 °c), melting point (-90 °c), and density (0907 g/mL at 25 °C) have been documented
Result of Action
Its primary use as an OH radical tracer suggests that it may be involved in oxidative processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its reaction rate coefficient with OH radicals varies as a function of temperature . This suggests that temperature is a key environmental factor influencing its action.
Future Directions
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,4-nonadeuteriobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O/c1-2-3-4-5/h5H,2-4H2,1H3/i1D3,2D2,3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHPLDYGYMQRHN-YNSOAAEFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20708652 | |
| Record name | (~2~H_9_)Butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20708652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25493-17-8 | |
| Record name | (~2~H_9_)Butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20708652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 25493-17-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: Why is understanding the temperature-dependent reaction rate of 1-Butan-d9-ol with OH radicals important?
A1: this compound (D9B) is widely employed as a tracer for OH radicals in atmospheric chemistry research. Accurately determining OH exposure, a measure of the degree of oxidation by OH radicals, relies on precise knowledge of D9B's reaction rate with these radicals. [] This is crucial for understanding the complex processes driving atmospheric oxidation at various temperatures.
Q2: What new insights did the research provide regarding the reaction kinetics of this compound with OH radicals?
A2: The study successfully measured the rate coefficient of D9B with OH radicals (k1(T)) across a broad temperature range (240–750 K). [] Utilizing two distinct experimental techniques, the research established a reliable modified Arrhenius expression to accurately represent this temperature dependence. This finding allows researchers to confidently apply D9B as an OH tracer across a wider range of temperatures than previously possible, enhancing the accuracy of atmospheric modeling and experimental studies.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2aR,7aS,7bS)-Hexahydro-2H-1-thia-3,4a-diazacyclopent[cd]inden-4(3H)-one](/img/structure/B584024.png)
![Tri-O-acetyl-D-[2-13C]galactal](/img/structure/B584027.png)

![Tri-O-acetyl-D-[2-13C]glucal](/img/structure/B584031.png)

![[2'-13C]uridine](/img/structure/B584034.png)
![tert-Butyl {[6-(hydroxymethyl)pyridin-2-yl]methyl}carbamate](/img/structure/B584039.png)
![Uridine-[5',5'-D2]](/img/structure/B584041.png)
